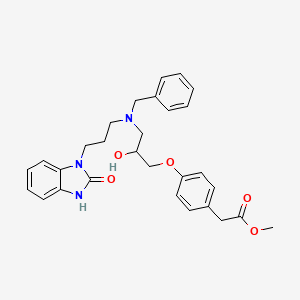
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the propyl and benzylamino groups. The final step involves the esterification of the phenylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity final products .
化学反应分析
Types of Reactions
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
相似化合物的比较
Similar Compounds
Oxatomide: A benzimidazole derivative with antihistaminic properties.
D2AAK4: A multitarget ligand of aminergic G protein-coupled receptors with potential antipsychotic activity.
Uniqueness
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, propyl, and benzylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .
属性
CAS 编号 |
83918-74-5 |
|---|---|
分子式 |
C29H33N3O5 |
分子量 |
503.6 g/mol |
IUPAC 名称 |
methyl 2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetate |
InChI |
InChI=1S/C29H33N3O5/c1-36-28(34)18-22-12-14-25(15-13-22)37-21-24(33)20-31(19-23-8-3-2-4-9-23)16-7-17-32-27-11-6-5-10-26(27)30-29(32)35/h2-6,8-15,24,33H,7,16-21H2,1H3,(H,30,35) |
InChI 键 |
NWMKNCIEMYYFLY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)OCC(CN(CCCN2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


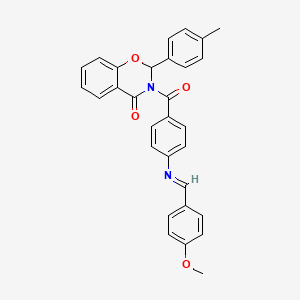
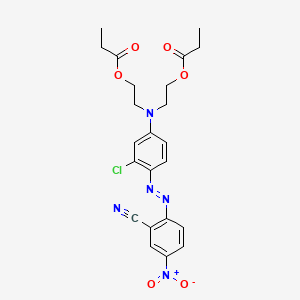
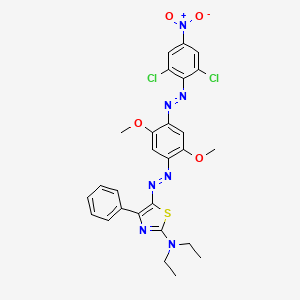
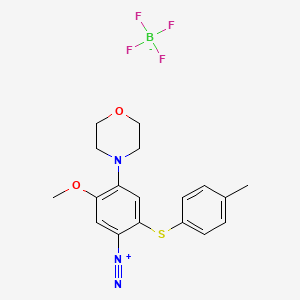
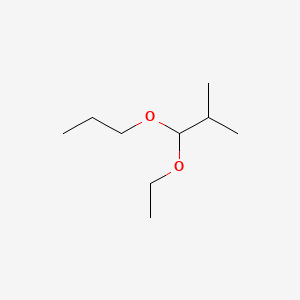
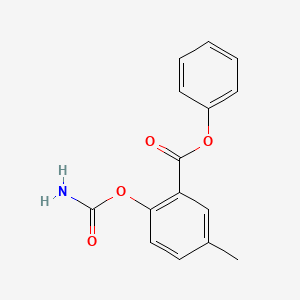
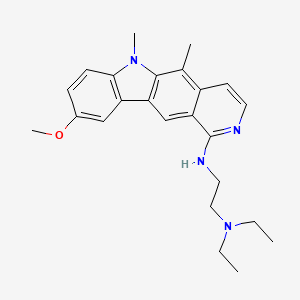
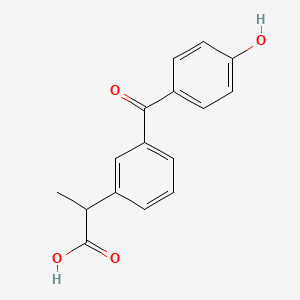
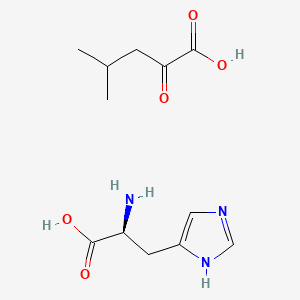
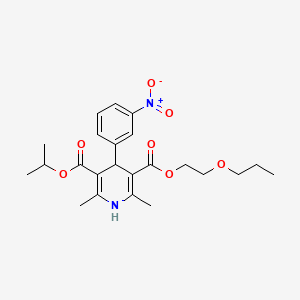

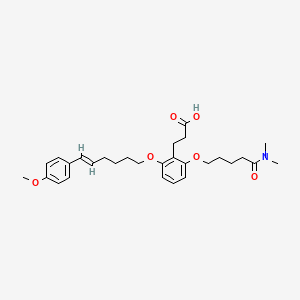

![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
